(S)-(4-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)phenyl)boronic acid
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Overview
Description
(S)-(4-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)phenyl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boronic acid group attached to a phenyl ring, further connected to a piperazine moiety with a tert-butoxycarbonyl protecting group. The presence of the boronic acid group makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)phenyl)boronic acid typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then protected with a tert-butoxycarbonyl group. The phenylboronic acid moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as the Suzuki-Miyaura reaction. The reaction conditions usually involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-(4-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents like bromine or chloromethane can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes.
Scientific Research Applications
(S)-(4-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying biological processes.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (S)-(4-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the piperazine and tert-butoxycarbonyl groups, making it less versatile in certain applications.
(S)-4-(4-(Methoxycarbonyl)-2-methylpiperazin-1-YL)phenylboronic acid: Similar structure but with a methoxycarbonyl group instead of tert-butoxycarbonyl.
(S)-4-(4-(Tert-butoxycarbonyl)-2-ethylpiperazin-1-YL)phenylboronic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(S)-(4-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)phenyl)boronic acid is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. The tert-butoxycarbonyl group offers protection during synthetic transformations, while the boronic acid group enables versatile chemical modifications .
Properties
Molecular Formula |
C16H25BN2O4 |
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Molecular Weight |
320.2 g/mol |
IUPAC Name |
[4-[(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid |
InChI |
InChI=1S/C16H25BN2O4/c1-12-11-18(15(20)23-16(2,3)4)9-10-19(12)14-7-5-13(6-8-14)17(21)22/h5-8,12,21-22H,9-11H2,1-4H3/t12-/m0/s1 |
InChI Key |
VIAYNPKWEBZSEW-LBPRGKRZSA-N |
Isomeric SMILES |
B(C1=CC=C(C=C1)N2CCN(C[C@@H]2C)C(=O)OC(C)(C)C)(O)O |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCN(CC2C)C(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
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